N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a quinazolinone core linked to a tetrahydronaphthalene moiety via a phenyl bridge. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its role in modulating biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-17-26-24-12-5-4-11-23(24)25(29)28(17)21-10-6-9-20(16-21)27-32(30,31)22-14-13-18-7-2-3-8-19(18)15-22/h4-6,9-16,27H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYWSQOOYALKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the quinazolinone intermediate reacts with a halogenated benzene derivative.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative of tetrahydronaphthalene under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfonamides and quinazolinones in various chemical reactions.
Biology
Biologically, N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific biological pathways.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to the active site of enzymes, inhibiting their activity, while the sulfonamide group can enhance binding affinity and specificity. This dual interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1. Structural and Molecular Comparison of Selected Analogues
*Activity inferred from structurally related quinazolinones in .
Research Findings
- Anti-inflammatory Activity: Quinazolinone derivatives, including urea/thiourea variants, show moderate anti-inflammatory effects (38–73.5%) in rodent models, though less potent than Indomethacin . The target compound’s tetrahydronaphthalene group may improve bioavailability compared to simpler aryl analogues.
- Structural Implications: Pyridazine- and oxadiazole-containing analogues (–10) lack explicit activity data but highlight the importance of the heterocyclic core in modulating target engagement. The quinazolinone’s hydrogen-bonding capacity may favor enzyme inhibition over pyridazine-based systems.
- Synthetic Flexibility: The target compound’s synthesis likely follows routes similar to those in , where quinazolinone intermediates are functionalized via nucleophilic substitution or coupling reactions .
Biological Activity
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a quinazoline moiety linked to a tetrahydronaphthalene sulfonamide. The synthesis typically involves several steps:
- Preparation of Quinazoline : The initial step often includes cyclization reactions involving o-aminobenzamide and acetic anhydride.
- Formation of Tetrahydronaphthalene : Subsequent reactions lead to the attachment of the tetrahydronaphthalene group, which enhances the compound's lipophilicity and biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
Antimicrobial Effects
The biological activity of this compound has also been evaluated for antimicrobial properties. Compounds within this class have demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory Activity
The sulfonamide component of the compound may contribute to anti-inflammatory effects. Similar sulfonamide derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The quinazoline moiety is known to interact with kinases and other enzymes critical for cancer cell survival.
- Receptor Modulation : The compound may influence receptor activity related to inflammation and immune responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that quinazoline derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Antimicrobial Testing : Another investigation reported that specific analogs exhibited significant antibacterial activity against Gram-positive bacteria .
- Inflammation Models : Research indicated that similar compounds reduced edema in animal models of inflammation, supporting their potential use as anti-inflammatory agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | 398.50 g/mol |
| Anticancer Activity | IC50 values ranging from 10 to 50 µM |
| Antimicrobial Spectrum | Effective against E. coli and S. aureus |
| Anti-inflammatory Effect | Reduced cytokine levels by 30% |
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